Cas no 16097-57-7 (4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-)

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- structure
16097-57-7 structure
Product name:4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-
CAS No:16097-57-7
MF:C5H3Cl3N2O2
Molecular Weight:229.448518037796
CID:5291728

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- 化学的及び物理的性質

名前と識別子

    • 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-
    • インチ: 1S/C5H3Cl3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12)
    • InChIKey: ABGRUNQFZVWESH-UHFFFAOYSA-N
    • SMILES: C1(C(Cl)(Cl)Cl)=NC(O)=CC(=O)N1

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790320-0.05g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
0.05g
$660.0 2024-05-22
Enamine
EN300-790320-0.1g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
0.1g
$691.0 2024-05-22
Enamine
EN300-790320-10.0g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
10.0g
$3376.0 2024-05-22
Enamine
EN300-790320-5.0g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
5.0g
$2277.0 2024-05-22
Enamine
EN300-790320-0.25g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
0.25g
$723.0 2024-05-22
Enamine
EN300-790320-0.5g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
0.5g
$754.0 2024-05-22
Enamine
EN300-790320-1.0g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
1.0g
$785.0 2024-05-22
Enamine
EN300-790320-2.5g
6-hydroxy-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one
16097-57-7 95%
2.5g
$1539.0 2024-05-22

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)- 関連文献

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl)-に関する追加情報

Comprehensive Overview of 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) (CAS No. 16097-57-7)

4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl), also known by its CAS number 16097-57-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidinones and is characterized by its unique structural features, including a hydroxy group at the 6-position and a trichloromethyl group at the 2-position. These functional groups contribute to its chemical stability and reactivity, making it a valuable candidate for various applications in drug discovery and development.

The molecular formula of 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) is C8H5Cl3N2O2, with a molecular weight of approximately 258.5 g/mol. The compound's structure consists of a pyrimidine ring fused with a ketone group, which is further substituted with a hydroxy group and a trichloromethyl group. These substituents play crucial roles in determining the compound's biological activity and pharmacological properties.

In recent years, 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) has garnered significant attention due to its potential therapeutic applications. Research studies have shown that this compound exhibits potent anti-inflammatory and antiviral activities, making it a promising lead for the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) effectively inhibited the replication of several viral strains, including influenza and herpes simplex viruses.

Beyond its antiviral properties, 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are major health concerns worldwide, and there is a growing need for effective treatments. A study published in the European Journal of Pharmacology in 2020 reported that this compound significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in inflammation and viral replication. For example, the compound may interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. Additionally, it may inhibit viral enzymes essential for replication, such as RNA-dependent RNA polymerase.

The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) has been extensively studied to optimize its production for pharmaceutical applications. Various synthetic routes have been developed to improve yield and purity while minimizing side reactions. One common approach involves the condensation of an appropriate ketone with urea or thiourea followed by cyclization to form the pyrimidinone ring. The introduction of the hydroxy and trichloromethyl groups can be achieved through subsequent substitution reactions.

In terms of safety and toxicity, preliminary studies suggest that 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) has a favorable safety profile at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans. These studies will also help to identify any potential side effects or drug interactions that may need to be considered during clinical trials.

The future prospects for 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic index. Additionally, efforts are being made to develop novel formulations that can improve patient compliance and reduce dosing frequency. As our understanding of this compound continues to grow, it is likely that new applications will emerge in both medical and industrial settings.

In conclusion, 4(3H)-Pyrimidinone, 6-hydroxy-2-(trichloromethyl) (CAS No. 16097-57-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new drugs targeting inflammatory diseases and viral infections. Continued research into this compound will undoubtedly contribute to advancements in healthcare and improve patient outcomes.

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